molecular formula C19H23NO2 B4618844 4-(2,3-dimethylphenoxy)-N-(2-methylphenyl)butanamide

4-(2,3-dimethylphenoxy)-N-(2-methylphenyl)butanamide

Cat. No.: B4618844
M. Wt: 297.4 g/mol
InChI Key: ODNRUJLBWNOIMT-UHFFFAOYSA-N
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Description

4-(2,3-dimethylphenoxy)-N-(2-methylphenyl)butanamide is an organic compound that features a butanamide backbone substituted with a 2,3-dimethylphenoxy group and a 2-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-dimethylphenoxy)-N-(2-methylphenyl)butanamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The reaction begins with the preparation of the 2,3-dimethylphenoxy intermediate. This can be achieved by reacting 2,3-dimethylphenol with an appropriate halogenating agent, such as thionyl chloride, to form 2,3-dimethylphenyl chloride.

    Nucleophilic Substitution: The 2,3-dimethylphenyl chloride is then reacted with 4-bromobutanoyl chloride in the presence of a base, such as triethylamine, to form the 4-(2,3-dimethylphenoxy)butanoyl chloride intermediate.

    Amidation: Finally, the 4-(2,3-dimethylphenoxy)butanoyl chloride is reacted with 2-methylaniline in the presence of a base, such as pyridine, to yield this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-dimethylphenoxy)-N-(2-methylphenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted phenoxy or amide derivatives.

Scientific Research Applications

4-(2,3-dimethylphenoxy)-N-(2-methylphenyl)butanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2,3-dimethylphenoxy)-N-(2-methylphenyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,3-dimethylphenoxy)-N-(2-chlorophenyl)butanamide
  • 4-(2,3-dimethylphenoxy)-N-(2-methoxyphenyl)butanamide
  • 4-(2,3-dimethylphenoxy)-N-(2-fluorophenyl)butanamide

Uniqueness

4-(2,3-dimethylphenoxy)-N-(2-methylphenyl)butanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-(2,3-dimethylphenoxy)-N-(2-methylphenyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-14-9-6-11-18(16(14)3)22-13-7-12-19(21)20-17-10-5-4-8-15(17)2/h4-6,8-11H,7,12-13H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODNRUJLBWNOIMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCCCC(=O)NC2=CC=CC=C2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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